Cas no 1807069-67-5 (1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene)

1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound featuring bromo, fluoro, nitro, and trifluoromethoxy substituents on a benzene ring. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple electron-withdrawing groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its trifluoromethoxy group contributes to improved metabolic stability and lipophilicity in derived compounds. The compound’s well-defined reactivity profile and structural versatility make it suitable for constructing complex molecules, including bioactive targets. Careful handling is advised due to its potential sensitivity to light and moisture.
1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene structure
1807069-67-5 structure
Product name:1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene
CAS No:1807069-67-5
MF:C7H2BrF4NO3
MW:303.993295192719
CID:4977568

1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene
    • Inchi: 1S/C7H2BrF4NO3/c8-3-1-2-4(9)5(13(14)15)6(3)16-7(10,11)12/h1-2H
    • InChI Key: IMJDDBHFPULIJF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1OC(F)(F)F)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 269
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55

1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013016116-500mg
1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene
1807069-67-5 97%
500mg
815.00 USD 2021-06-25
Alichem
A013016116-1g
1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene
1807069-67-5 97%
1g
1,519.80 USD 2021-06-25
Alichem
A013016116-250mg
1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene
1807069-67-5 97%
250mg
494.40 USD 2021-06-25

Additional information on 1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene

Chemical Profile of 1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1807069-67-5)

1-Bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene, identified by its CAS number 1807069-67-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This molecule, featuring a bromine substituent, a fluoro group, a nitro group, and a trifluoromethoxy group on a benzene ring, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene combines multiple functional groups that are strategically positioned to influence its reactivity and interaction with biological targets. The presence of the bromine atom at the 1-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. The fluoro group at the 4-position introduces electronegativity and can modulate the electronic properties of the aromatic ring, affecting its binding affinity to biological receptors. Additionally, the nitro group at the 3-position serves as a strong electron-withdrawing moiety, influencing both the reactivity and spectral properties of the molecule.

The trifluoromethoxy group at the 2-position further enhances the compound's versatility by contributing to its lipophilicity and metabolic stability. These features are particularly important in drug design, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy. The combination of these substituents makes 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene a promising building block for developing novel pharmaceuticals targeting various diseases.

In recent years, there has been growing interest in leveraging fluorinated aromatic compounds like 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene in medicinal chemistry due to their ability to improve drug properties such as bioavailability, metabolic stability, and binding affinity. For instance, fluorine atoms can enhance the binding interactions between a drug molecule and its biological target by increasing hydrophobicity and reducing rotation around certain bonds. This has led to the development of several fluorinated drugs that have demonstrated improved pharmacological profiles in clinical trials.

One notable area where 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By serving as a precursor for constructing kinase inhibitors, this compound contributes to the development of targeted therapies that can modulate kinase activity with high selectivity. Recent studies have highlighted the utility of fluorinated aromatic scaffolds in designing potent kinase inhibitors due to their ability to enhance binding affinity and resistance to metabolic degradation.

Another emerging application of 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene is in the field of materials science. Fluorinated aromatic compounds are known for their exceptional thermal stability and chemical resistance, making them suitable for use in advanced materials such as liquid crystals, organic semiconductors, and coatings. The unique electronic properties imparted by the fluoro and nitro groups allow these compounds to exhibit desirable optical and electrical characteristics. For example, they can be used to develop organic light-emitting diodes (OLEDs) with improved efficiency and color purity.

The synthesis of 1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromine atom, followed by electrophilic aromatic substitution reactions to install the fluoro and nitro groups. The trifluoromethoxy group is often introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.

In conclusion,1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1807069-67-5) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable it to serve as a valuable intermediate in synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated aromatic compounds,1-bromo-4-fluoro-3-nitro-2-(trifluoromethoxy)benzene is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

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